Ethyl 1-(2-butan-2-yloxyacetyl)piperidine-4-carboxylate
Description
Ethyl 1-(2-butan-2-yloxyacetyl)piperidine-4-carboxylate is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group, a piperidine ring, and a butan-2-yloxyacetyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
ethyl 1-(2-butan-2-yloxyacetyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-4-11(3)19-10-13(16)15-8-6-12(7-9-15)14(17)18-5-2/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTXSPJIWTVALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC(=O)N1CCC(CC1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-butan-2-yloxyacetyl)piperidine-4-carboxylate typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of Carboxylate Group: The carboxylate group is introduced by reacting the piperidine ring with ethyl chloroformate under basic conditions.
Attachment of Butan-2-yloxyacetyl Group: The butan-2-yloxyacetyl group is attached through an esterification reaction involving butan-2-ol and an appropriate acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(2-butan-2-yloxyacetyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-butan-2-yloxyacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The ester and butan-2-yloxyacetyl groups can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-piperidinecarboxylate: Similar in structure but lacks the butan-2-yloxyacetyl group.
Methyl isonipecotate: Contains a methyl ester group instead of an ethyl ester group.
Piperidine-4-carboxylic acid: The parent compound without any ester or butan-2-yloxyacetyl substituents.
Uniqueness
Ethyl 1-(2-butan-2-yloxyacetyl)piperidine-4-carboxylate is unique due to the presence of the butan-2-yloxyacetyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity and influence its interaction with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
